molecular formula C32H29IN2O6S B454377 ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B454377
M. Wt: 696.6g/mol
InChI Key: YSUPUVZADHFSLG-PKAZHMFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as iodophenoxy, methoxyphenyl, and thiazolopyrimidine

Preparation Methods

The synthesis of ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the iodophenoxy and methoxyphenyl groups through substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core structure and may have similar chemical and biological properties.

    Iodophenoxy derivatives: Compounds with the iodophenoxy group may exhibit similar reactivity and applications.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and may have comparable chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C32H29IN2O6S

Molecular Weight

696.6g/mol

IUPAC Name

ethyl (2Z)-2-[[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H29IN2O6S/c1-5-40-31(37)28-19(2)34-32-35(29(28)21-7-11-24(38-3)12-8-21)30(36)27(42-32)17-20-6-15-26(39-4)22(16-20)18-41-25-13-9-23(33)10-14-25/h6-17,29H,5,18H2,1-4H3/b27-17-

InChI Key

YSUPUVZADHFSLG-PKAZHMFMSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)I)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)I)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)I)S2)C

Origin of Product

United States

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